Hydrogen Cyanide

説明

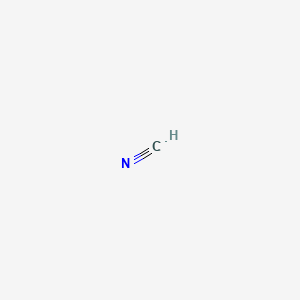

Structure

3D Structure

特性

Key on ui mechanism of action |

Cyanide (as hydrogen cyanide), originating in vivo by dissociation of potassium cyanide, sodium cyanide, and other cyanogenic compounds or arising from catabolism of cyanogenic glycosides, exerts its acute toxic effects by complexing with the ferric iron atom in metalloenzymes, resulting in histotoxic anoxia through inhibition of cytochrome c oxidase, metalloenzymes that function as the terminal oxidase of the inner mitochondrial membrane respiratory chain. A two-step process has been proposed: cyanide as hydrogen cyanide first penetrates a protein crevice of cytochrome c oxidase and binds to the protein. Hydrogen cyanide then binds to the trivalent iron ion of the enzyme, forming a relatively stable (but reversible) coordination complex. One mole of hydrogen cyanide is bound to one mole of cytochrome c oxidase. As a result, the enzyme becomes unable to catalyze the reactions in which electrons would be transferred from reduced cytochrome to oxygen. Cellular oxygen utilization is thus impaired, with resultant reduction in or cessation of aerobic metabolism. Glucose catabolism then shifts from the aerobic pathway to anaerobic metabolism including the pentose phosphate pathway, resulting in increased blood glucose, pyruvic acid, lactic acid, and nicotinamide adenine dinucleotide (NADPH) levels, and a decrease in the adenosine triphosphate/adenosine diphosphate (ATP/ADP) ratio. /Some investigators/ suggest that it is the binding of cyanide to oxidized CuB, the copper ion that is part of the dioxygen binding-site that leads to the inhibition of cytochrome c oxidase. The inhibition of oxygen use by cells (termed histoxic hypoxia) causes oxygen tensions to rise in peripheral tissues. This results in a decrease in the unloading gradient for oxyhemoglobin; thus, oxyhemoglobin is carried in the venous blood. Inhibition of oxygen utilization is thought to occur rapidly after cyanide exposure. ... In addition to binding to cytochrome c oxidase, cyanide also binds to catalase, peroxidase, methemoglobin, hydroxocobalamin, phosphatase, tyrosinase, ascorbic acid oxidase, xanthine oxidase, and succinic dehydrogenase. These reactions may also contribute to the classic signs of cyanide toxicity. ... The mitochondrial electron transport system may also be seriously disturbed by cyanide through the inhibition of succinate dehydrogenase, which is a nonheme flavin-containing iron-sulfur protein which passes electrons to the cytochrome system. The peculiarity of this enzyme is its sulfur linkages which are of the persulfide or sulfane type, favoring a "labile sulfur" condition that is essential for activity. Cyanide is a strong thiophile reacting with the "labile" sulfur thus breaking the persulfide bond. |

|---|---|

CAS番号 |

74-90-8 |

分子式 |

CHN HCN |

分子量 |

27.025 g/mol |

IUPAC名 |

formonitrile |

InChI |

InChI=1S/CHN/c1-2/h1H |

InChIキー |

LELOWRISYMNNSU-UHFFFAOYSA-N |

正規SMILES |

C#N |

沸点 |

78 °F at 760 mmHg (96%) (NIOSH, 2024) 25.63 °C 79.00 °C. @ 0.00 mm Hg 26Â °C 78 °F (96%) |

Color/Form |

Colorless gas or liquid Water-white liquid below 26.5 °C Colorless or pale-blue liquid or gas (above 78 °F) ... [Note: Often used as a 96% solution in water] |

密度 |

0.69 (NIOSH, 2024) - Less dense than water; will float 0.6875 g/cu cm at 20 °C Density: (gas) 0.941 (Air = 1); (liq) 0.687 Relative density (water = 1): 0.69 (liquid) 0.69 |

引火点 |

0 °F (96%) (NIOSH, 2024) 0 °F (-18 °C) (Closed cup) -18Â °C c.c. 0 °F (96%) |

melting_point |

7 °F (96%) (NIOSH, 2024) -13.28 °C 5.00 °C. @ 0.00 mm Hg -13Â °C 7 °F (96%) |

他のCAS番号 |

74-90-8 |

物理的記述 |

Hydrocyanic acid, aqueous solution, with not more than 20% hydrogen cyanide is a clear colorless aqueous solution of a gas. Has a faint odor of almonds. Can evolve hydrogen cyanide gas, which is (barely) lighter than air. Flame can flash back to the source of a gas leak very easily. Lethal doses of gas may be inhaled. Lethal doses of cyanide can be absorbed from the solution through the skin. Hydrocyanic acid, aqueous solutions, with more than 20% hydrogen cyanide is a clear colorless aqueous solution of a gas. Has an odor of almonds. Can evolve hydrogen cyanide gas, which is (barely) lighter than air. Flame can flash back to the source of a gas leak very easily. Lethal doses of gas may be inhaled. Lethal doses of cyanide can be absorbed from the solution through the skin. Hydrogen cyanide, anhydrous, stabilized appears as a chemical warfare blood agent. A deadly human poison by all routes. Very volatile. Colorless or pale-blue liquid or gas (above 78 °F) with a bitter, almond-like odor. Often used as a 96% solution in water. (NIOSH, 2024) Hydrogen cyanide, anhydrous, stabilized (absorbed) appears as a clear colorless liquid with a faint odor of bitter almonds that is absorbed in a porous inert material. Absorption slows evolution of vapors. Vapors slightly lighter than air. Deadly poison by all routes (absorption through skin of liquid, inhalation of vapors, etc). Prolonged exposure of closed containers to heat may cause violent rupture and rocketing. Rate of onset: Immediate Persistence: Minutes Odor threshold: 1-5 ppm Source/use/other hazard: War gas, pesticide, Herbicide; other industries; Weak acid except in water or mucous membranes - then corrosive/training. Gas or Vapor; Gas or Vapor, Liquid; Liquid Colorless or pale-blue liquid or gas (above 78 degrees F) with a bitter, almond-like odor. [Note: Often used as a 96% solution in water.] [NIOSH] COLOURLESS GAS OR LIQUID WITH CHARACTERISTIC ODOUR. Colorless or pale-blue liquid or gas (above 78 °F) with a bitter, almond-like odor. Colorless or pale-blue liquid or gas (above 78 °F) with a bitter, almond-like odor. [Note: Often used as a 96% solution in water.] Colorless or pale blue liquid below 78°F (25.6°C), colorless gas above 78°F (25.6°C). |

ピクトグラム |

Flammable; Acute Toxic; Environmental Hazard |

関連するCAS |

27072-02-2 24993-07-5 26746-21-4 |

賞味期限 |

Soln sensitive to light. Anhydrous hydrogen cyanide is stable at or below room temperature if inhibited with acid (eg., 0.1% sulfuric acid). |

溶解性 |

Miscible (NIOSH, 2024) Miscible with water Miscible with ethanol, ethyl ether Miscible with alcohol; slightly soluble in ether 1.00E+06 mg/L @ 25 °C (exp) Solubility in water: miscible Miscible |

同義語 |

Acid, Hydrocyanic Cyanide, Hydrogen Hydrocyanic Acid Hydrogen Cyanide Zyklon B |

蒸気密度 |

0.901 (EPA, 1998) - Lighter than air; will rise (Relative to Air) 0.932 (Air = 1) Relative vapor density (air = 1): 0.94 |

蒸気圧 |

630 mmHg (NIOSH, 2024) 742.0 [mmHg] 742 mm Hg at 25 °C Vapor pressure, kPa at 20Â °C: 82.6 630 mmHg |

製品の起源 |

United States |

Fundamental Chemical Research on Hydrogen Cyanide

Synthesis Methodologies and Mechanisms

The synthesis of hydrogen cyanide is dominated by several large-scale industrial processes, each with unique methodologies and underlying catalytic mechanisms.

Three primary processes account for the bulk of global this compound production: the Andrussow process, the Degussa (BMA) process, and the Shawinigan process.

The Andrussow process , developed by Leonid Andrussow in 1927, is the most widely used method for HCN production. wikipedia.orgbris.ac.uk It involves the ammoxidation of methane (B114726), where methane and ammonia (B1221849) react in the presence of oxygen over a platinum-rhodium alloy catalyst. wikipedia.orgntu.ac.uk The reaction is highly exothermic (ΔH = -481.06 kJ/mol) and occurs at temperatures around 1000–1200 °C. wikipedia.orglookchem.com The heat generated by the primary reaction sustains the high temperature required. wikipedia.org A very short residence time with the catalyst (on the order of 0.0003 seconds) is crucial to minimize side reactions, such as the decomposition of ammonia or the combustion of methane. wikipedia.orgingentaconnect.com

The Degussa process , also known as the BMA process (from the German Blausäure, Methan, Ammoniak), reacts methane and ammonia in the absence of oxygen. wikipedia.orgdbpedia.org This reaction is highly endothermic (ΔH = +251 kJ/mol) and requires significant external energy input to maintain the necessary reaction temperature of approximately 1400 °C. bris.ac.ukwikipedia.org The reaction is typically carried out in platinum-lined tubes. bris.ac.ukwikipedia.org Due to its high energy consumption, the BMA process is of lesser industrial importance compared to the Andrussow process. bris.ac.ukwikipedia.org The resulting gas mixture contains about 23% HCN and 72% hydrogen gas by volume. wikipedia.org

The Shawinigan process offers an alternative route that utilizes hydrocarbons, such as propane (B168953), and ammonia. wikipedia.orgacs.org This non-catalytic process occurs in an oxygen-free environment within a specially designed fluidized bed reactor containing coke particles, which are heated electrically to temperatures between 1300–1600 °C. lookchem.comacs.orgchempedia.info A key advantage is the absence of water in the effluent gas, which simplifies recovery and reduces the formation of polymer byproducts. acs.org This method is particularly economical in regions with low electricity costs. chempedia.info

Below is an interactive data table summarizing the key parameters of these industrial processes.

| Feature | Andrussow Process | Degussa (BMA) Process | Shawinigan Process |

| Reactants | Methane, Ammonia, Oxygen wikipedia.org | Methane, Ammonia wikipedia.org | Propane (or other hydrocarbons), Ammonia acs.orgchempedia.info |

| Catalyst | Platinum-Rhodium alloy gauze wikipedia.orgntu.ac.uk | Platinum-coated tubes bris.ac.ukwikipedia.org | None (uses a fluidized bed of coke) acs.org |

| Temperature | 1000–1200 °C lookchem.com | ~1400 °C bris.ac.ukwikipedia.org | 1300–1600 °C lookchem.com |

| Reaction Type | Exothermic wikipedia.org | Endothermic wikipedia.org | Endothermic (electrically heated) chempedia.info |

| Key Equation | 2CH₄ + 2NH₃ + 3O₂ → 2HCN + 6H₂O wikipedia.org | CH₄ + NH₃ → HCN + 3H₂ wikipedia.org | C₃H₈ + 3NH₃ → 3HCN + 7H₂ carla-hd.de |

The formation of this compound on catalyst surfaces involves intricate steps of bond-breaking and bond-formation.

The synthesis of HCN via the Andrussow process on platinum-based catalysts relies on the coupling of carbon and nitrogen species derived from methane and ammonia. aip.org Research using Density Functional Theory (DFT) has shown that under the high-temperature, oxidative conditions of the process, the formation of the C-N bond is a critical step. aip.org Dehydrogenation of the reactants occurs readily, leading to various adsorbed species on the catalyst surface. aip.org The key C-N bond-forming steps are believed to be the recombination of these adsorbed fragments. aip.org Studies have identified reactions such as C + N, HC + N, and N + CH as the most important pathways for C-N coupling leading to HCN formation. aip.org The activation energies for these coupling reactions on different transition metals show a linear relationship with the adsorption energy of the nitrogen atom, indicating a common transition state structure where nitrogen-containing fragments are activated. aip.org

Dehydrogenation of both methane (CH₄) and ammonia (NH₃) is a prerequisite for C-N coupling. On transition metal surfaces like platinum and palladium, HCN adsorption and decomposition studies provide insight into these mechanisms. At low temperatures, HCN adsorbs with its triple bond intact. rsc.orgosti.gov Upon heating on a Pt(111) or Pd(111) surface, HCN can be converted to other species, indicating that the C-H bond can be broken and reformed. rsc.orgosti.gov Conversely, on a Ru(001) surface, HCN decomposes completely into atomic species upon heating, while on Cu(100), it desorbs without reaction. rsc.orgosti.gov In the context of HCN synthesis, the high temperatures of the Andrussow process facilitate the stripping of hydrogen atoms from the reactant molecules, creating a surface populated with highly reactive C, N, CHₓ, and NHᵧ fragments that can then participate in coupling reactions. aip.org

Catalytic Synthesis Routes

Reactivity and Reaction Pathways

This compound exhibits characteristic reactivity, particularly with water, which is relevant in both industrial and environmental contexts.

The hydrolysis of this compound is a reaction in which HCN reacts with water. The process is highly dependent on pH. youtube.com In aqueous solutions, this compound, a weak acid (pKa of 9.2), establishes an equilibrium with the cyanide anion (CN⁻). wikipedia.org

HCN + H₂O ⇌ CN⁻ + H₃O⁺

There are two primary pathways for hydrolysis:

Acid Hydrolysis : Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. libretexts.org The nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom. This makes the carbon more susceptible to nucleophilic attack by a water molecule. A series of proton transfer and rearrangement steps follows, ultimately leading to the formation of a carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Alkaline Hydrolysis : When heated with an alkali solution, such as sodium hydroxide (B78521), the cyanide ion (CN⁻) is the predominant species. youtube.comlibretexts.org While the carbon-nitrogen triple bond is less reactive than in the acid-catalyzed pathway, hydrolysis still proceeds. The reaction yields a carboxylate salt (e.g., sodium formate) and ammonia gas. libretexts.org To obtain the free carboxylic acid from the salt, the solution must subsequently be acidified. libretexts.org

The kinetics of the reaction are influenced by temperature, pH, and the presence of catalysts. youtube.comacs.org The reaction rate is generally slow at neutral pH but increases under either strongly acidic or alkaline conditions.

Oxidation Processes and Kinetic Modeling

The oxidation of this compound is a critical process in combustion chemistry, particularly concerning the formation and reduction of nitrogen oxides (NOx). bohrium.comdtu.dk HCN is a key intermediate in the formation of both "prompt-NO" and "fuel-NO". bohrium.com Extensive research has been conducted using flow reactors, jet-stirred reactors, and shock tubes to understand the kinetics of HCN oxidation under various conditions. bohrium.comresearchgate.net

A detailed chemical kinetic model is essential for accurately simulating HCN oxidation. bohrium.comtandfonline.com Such models consist of numerous elementary reactions involving hydrocarbons and nitrogenous species. bohrium.com The oxidation of HCN typically proceeds through a sequence of intermediate species. researchgate.nettandfonline.com According to proposed kinetic mechanisms, the main pathway involves the reaction of HCN with atomic oxygen (O) to form the isocyanate radical (NCO), which is then converted through a series of steps to NO, N₂O, and finally N₂. researchgate.nettandfonline.com

The primary reaction sequence is: HCN + O → NCO + H NCO + NO → N₂O + CO N₂O + H → N₂ + OH researchgate.nettandfonline.com

The presence of other gases can significantly influence the oxidation process. For example, in an O₂/CO₂ atmosphere, characteristic of oxy-fuel combustion, high concentrations of CO₂ inhibit HCN oxidation. researchgate.net This is because CO₂ competes with O₂ for hydrogen atoms via the reaction CO₂ + H ⇌ CO + OH. researchgate.net Kinetic models must be updated to account for these interactions to accurately predict HCN behavior under such conditions. researchgate.net

Reactions with Transition Metal Complexes

Cyanide is a potent ligand that readily participates in substitution reactions with transition metal complexes, displacing other ligands. britannica.com The general equation for such a reaction is: MLₓ₋₁Y + Z → MLₓ₋₁Z + Y (where Z is CN⁻)

The stability of cyanide complexes is very high, as indicated by their small dissociation constants. britannica.com However, thermodynamic stability should not be confused with kinetic lability. britannica.com For example, the tetracyanonickelate(II) ([Ni(CN)₄]²⁻) and tetracyanomercurate(II) ([Hg(CN)₄]²⁻) complexes are thermodynamically stable yet kinetically labile, meaning they undergo rapid ligand exchange with labeled cyanide in solution. britannica.com In contrast, complexes like hexacyanomanganate(III) ([Mn(CN)₆]³⁻) and hexacyanoferrate(II) ([Fe(CN)₆]⁴⁻) are kinetically inert. britannica.com

Kinetic studies of substitution reactions involving cyanide have elucidated various mechanisms. For cobalt(III) cyanide complexes of the type [Co(CN)₅X]³⁻, evidence suggests the formation of a five-coordinate reactive intermediate, [Co(CN)₅]²⁻, during the substitution of ligand X. acs.org Studies on the substitution of bis complexes of nickel(II) with ligands like 4-(2-pyridylazo)resorcinol (B72590) (PAR) or diethylenetriamine (B155796) by cyanide to form [Ni(CN)₄]²⁻ indicate that the bis complexes first lose one ligand molecule, a process assisted by cyanide, rather than being directly converted. oup.com

A critical example of cyanide's interaction with transition metal complexes in a biological context is its binding to metalloproteins. Cyanide is a potent inhibitor of cytochrome c oxidase (CcOX), the terminal enzyme in the mitochondrial electron transport chain. oup.comresearchgate.netyoutube.com It binds to the heme a₃-Cuₒ binuclear center of the enzyme, preventing the reduction of oxygen to water and halting aerobic respiration. oup.comyoutube.com

The binding of cyanide to CcOX is a complex process that depends on the redox state of the enzyme's metal centers. oup.com Cyanide can interact with the enzyme in its fully oxidized (Fe³⁺-Cu²⁺), fully reduced (Fe²⁺-Cu⁺), and partially reduced states. oup.com The binding is particularly tight to the fully oxidized state. oup.com

Kinetic studies have revealed that the binding process is not a simple, single-step reaction. It often exhibits biphasic kinetics, with a rapid initial binding phase followed by a slower phase. nih.gov This has been interpreted as a two-step mechanism where an initial HCN-enzyme complex is formed, which then undergoes a slow conformational change or a shift in ligand coordination at one of the metal centers. nih.gov The rate of the initial fast reaction is strongly dependent on pH, with an ionizable group on the protein (pKa ≈ 7.45) needing to be unprotonated for the reaction to occur. nih.gov

| Enzyme Redox State | Binding Affinity (K) | Dissociation Constant (K_D) |

|---|---|---|

| Fully Oxidized (Fe³⁺-Cu²⁺) | 10 M⁻¹ s⁻¹ | 1 µM |

| Fully Reduced (Fe²⁺-Cu⁺) | 1.3 x 10² M⁻¹ s⁻¹ | 500 µM |

Polymerization and Oligomerization Reactions

This compound readily polymerizes and oligomerizes under various conditions, a process of significant interest in prebiotic chemistry as a potential route to biomolecules like amino acids and nucleobases. nasa.govresearchgate.netnih.govnih.gov HCN polymers are typically heterogeneous solids, ranging in color from yellow to black. researchgate.net

The polymerization can be initiated under basic conditions (pH > 7), where HCN dissociates to H⁺ and CN⁻. icheme.org The cyanide ion (CN⁻) then attacks an HCN molecule, initiating a self-accelerating (autocatalytic) reaction. nasa.govicheme.org The reaction is highly exothermic (-1600 kJ/kg). icheme.org

The precise structure of HCN polymers has been a subject of debate. Several models have been proposed based on different oligomeric precursors:

Ladder Polymers: Based on the HCN tetramer, diaminomaleonitrile (B72808) (DAMN). nih.govresearchgate.net

Polypeptide-like Structures: Proposed to form via the HCN trimer, aminomalononitrile (B1212270), resulting in a –NCC– backbone that could yield polypeptides upon hydrolysis. nih.gov

Polyimine Chains: Ab initio molecular dynamics simulations suggest that base-catalyzed reactions can lead to the formation of polyimine, which is a kinetic product, while DAMN is the thermodynamic product. nih.govacs.org

Chains and Sheets: Solid-state NMR studies of polymers from neat liquid HCN suggest a structure formed by simple head-to-tail monomer addition to create linear chains, which then combine laterally to form two-dimensional networks. nih.gov

The formation of specific oligomers is a key aspect of this chemistry. Iminoacetonitrile (B14750961) (the HCN dimer) is considered a crucial first step in many polymerization processes. acs.org Diaminomaleonitrile (DAMN), the HCN tetramer, is frequently found among the reaction products and is considered a direct precursor to certain polymers. nih.govresearchgate.net The aqueous oligomerization of HCN is most efficient at alkaline pH (8-10). psecommunity.org Under these conditions, polymerization leading to the tetramer (DAMN) has been shown to be a dominant mechanism. cambridge.org

Hydrocyanation Reactions

Hydrocyanation is a fundamental chemical process involving the addition of a hydrogen atom and a cyanide group across a double or triple bond. youtube.com This transformation is a highly atom-economical method for synthesizing nitriles, which are versatile intermediates that can be converted into amines, amides, and carboxylic acids. nih.govthieme-connect.de

While the hydrocyanation of activated alkenes can occur without a catalyst, the addition of HCN to unactivated alkenes and dienes requires a transition metal catalyst to overcome the high activation energy. youtube.com This catalytic approach is a powerful tool in both laboratory-scale synthesis and industrial processes. thieme-connect.de

Several transition metals have been found to be effective catalysts, with nickel complexes being the most widely used, particularly in industry. youtube.comthieme-connect.de The nickel-catalyzed hydrocyanation of 1,3-butadiene (B125203) to produce adiponitrile (B1665535) is a large-scale industrial process, as adiponitrile is a key precursor for nylon-6,6. thieme-connect.deacs.org Early work in the field also identified cobalt carbonyl complexes as catalysts, which typically yield branched nitrile products from terminal alkenes. thieme-connect.de Copper-based catalysts have also been utilized for the hydrocyanation of conjugated dienes. thieme-connect.de

The development of chiral ligands for these metal catalysts has enabled enantioselective hydrocyanation, providing access to optically active nitriles. acs.org For example, nickel catalysts with chiral phosphite (B83602) ligands have been used for the enantioselective hydrocyanation of substrates like 1,3-cyclohexadiene. acs.org

Table 2: Examples of Transition Metal-Catalyzed Hydrocyanation Systems

| Catalyst System | Substrate Type | Product Type | Significance/Notes |

|---|---|---|---|

| Ni{P(O-Tol)₃}₄ | 1,3-Butadiene | Linear Dinitrile (Adiponitrile) | Major industrial process for nylon-6,6 production. thieme-connect.de |

| Co₂(CO)₈ | Terminal Alkenes | Branched Nitriles | One of the first reported hydrocyanation catalyst systems. thieme-connect.de |

| Ni(0) with Chiral Ligands | Cyclic Dienes (e.g., 1,3-cyclohexadiene) | Chiral Nitriles | Allows for asymmetric synthesis. acs.org |

The mechanism of transition metal-catalyzed hydrocyanation, particularly with nickel catalysts, has been the subject of extensive study. The generally accepted catalytic cycle involves several key steps: youtube.com

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a low-valent metal complex, such as Ni(0), to form a hydrido-nickel-cyanide species, H-Ni(II)-CN. youtube.com

Alkene Coordination: The alkene substrate then coordinates to the nickel center. youtube.com

Migratory Insertion: The coordinated alkene inserts into the nickel-hydride bond. This step can proceed in two ways, leading to either a linear or a branched alkyl-nickel intermediate, which determines the regioselectivity of the reaction. youtube.com

Reductive Elimination: The final step is the reductive elimination of the alkyl-nitrile product, which regenerates the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Detailed mechanistic investigations often employ a combination of kinetic analysis, in-situ spectroscopy, and computational modeling. acs.org For example, studies on the transfer hydrocyanation of alkynes using malononitrile-based donors have used these methods to probe the challenging activation of the C-CN bond, providing evidence for a direct oxidative addition mechanism. acs.org Understanding the catalyst's resting state and potential deactivation pathways is also crucial for optimizing the reaction. youtube.comacs.org

Complexation Chemistry

This compound (HCN) and its conjugate base, the cyanide anion (CN⁻), are versatile ligands in coordination chemistry, capable of forming a wide array of complexes with transition metals, alkaline earth metals, and other elements. nasa.govacs.orgacs.org The cyanide ligand is considered a "pseudohalide" due to its similar behavior to halogen ligands in forming metal complexes. acs.org Its ability to act as both a strong σ-donor and a π-acceptor, combined with its negative charge and ambidentate nature (coordinating through either the carbon or nitrogen atom), allows it to stabilize metals in various oxidation states and form diverse structural motifs. researchgate.netaip.org

The coordination chemistry of cyanide is extensive, leading to the formation of both homoleptic complexes (containing only cyanide ligands) and heteroleptic complexes (containing a mix of ligands). researchgate.net Hexacyanometallates, with the general formula [M(CN)₆]ⁿ⁻, are well-known homoleptic complexes formed with a variety of transition metals including iron, cobalt, chromium, manganese, and osmium. researchgate.net The strong field nature of the cyanide ligand often results in low-spin electronic configurations for these complexes. researchgate.net

The cyanide ion's ability to bridge between metal centers (M-C≡N-M') is a key feature of its complexation chemistry, leading to the formation of coordination polymers. aip.org A classic example is Prussian blue, Fe₄[Fe(CN)₆]₃, which features a cubic framework of alternating Fe(II) and Fe(III) ions linked by cyanide ligands. acs.orgresearchgate.net These polymeric structures have applications in areas such as molecular magnetism and materials science. researchgate.net

This compound itself can act as a neutral ligand, coordinating to metal centers. For instance, it reacts with nickel(0) complexes, which are catalysts in the industrial hydrocyanation of alkenes to produce nitriles like adiponitrile, a precursor to nylon. nasa.govdynaflow.com In this process, HCN adds to the nickel complex to form a hydrido cyanide intermediate. tue.nl Theoretical studies have also investigated the coordination of HCN with Be²⁺ and Mg²⁺ cations, where the interaction occurs through the nitrogen atom (Be···N and Mg···N). acs.org

The formation of stable metal-cyanide complexes is also environmentally significant. Studies have shown that gaseous HCN can be adsorbed into atmospheric aerosol liquid water and react with metal ions, such as those from combustion sources, to form stable complexes. ed.govnih.gov This process represents a potential sink for atmospheric HCN. ed.govnih.gov

Table 1: Examples of this compound and Cyanide Complexes

| Complex Formula | Metal Oxidation State | Type of Complex |

|---|---|---|

| [Fe(CN)₆]⁴⁻ | Fe(II) | Homoleptic, Mononuclear |

| [Fe(CN)₆]³⁻ | Fe(III) | Homoleptic, Mononuclear |

| [Au(CN)₂]⁻ | Au(I) | Homoleptic, Mononuclear |

| [Ni(CN)₄]²⁻ | Ni(II) | Homoleptic, Mononuclear |

| [Co(CN)₅]³⁻ | Co(II) | Homoleptic, Mononuclear |

| Fe₄[Fe(CN)₆]₃ | Fe(II), Fe(III) | Homoleptic, Coordination Polymer |

| [HNi(CN)L₃] (L=phosphite) | Ni(II) | Heteroleptic, Mononuclear |

Theoretical and Computational Chemistry of this compound

The linear molecular structure of this compound has been precisely determined through spectroscopic techniques, most notably microwave spectroscopy. aps.orgaps.org These studies provide accurate measurements of rotational constants for various isotopic species of HCN, from which interatomic distances can be derived. The C-H bond length is approximately 1.061 Å, and the C≡N triple bond length is about 1.157 Å. aps.org

Force field analysis is crucial for understanding the vibrational dynamics of the molecule. The general quartic force field of HCN has been extensively studied, with calculations refined to fit experimental data from vibration-rotation spectra of HCN and its isotopologues like DCN and H¹³CN. tandfonline.com These force fields, which include quadratic, cubic, and quartic terms, allow for the accurate prediction of spectroscopic constants and vibrational energy levels. nasa.govtandfonline.com For example, an ab initio quartic force field calculated using the CCSD(T) method shows excellent agreement with experimentally derived force fields. nasa.gov These computational models are essential for interpreting complex spectral data and are considered superior to some earlier force fields derived purely from experimental data, especially for related isomers like HNC. nasa.gov

A wide range of quantum chemical methods have been applied to study the electronic structure, properties, and reactivity of this compound. These methods provide deep insights that complement experimental findings.

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2): Early ab initio calculations using HF and MP2 methods have been employed to study the structure and vibrational spectra of HCN and its clusters. researchgate.netacs.orgacs.org For instance, MP2 calculations have been used to determine the equilibrium structures and stabilization energies of (HCN)n oligomers. acs.org

Density Functional Theory (DFT): DFT methods, such as B3LYP and ωB97X-V, are widely used for their balance of computational cost and accuracy. researchgate.netnih.govchemrxiv.org DFT has been applied to investigate linear and cyclic clusters of (HCN)n, analyze the cooperativity in hydrogen bonding, and study the reaction mechanisms of HCN with other molecules. researchgate.netnih.gov For example, DFT calculations have been instrumental in studying the structure and binding energies of clusters formed between the benzene (B151609) radical cation and multiple HCN molecules. nih.gov

Coupled Cluster (CC) Theory: High-level methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) provide benchmark-quality results for small molecules like HCN. nasa.govnih.govrsc.org CCSD(T) has been used to calculate highly accurate quartic force fields, study reaction kinetics with radicals like CH₃, and investigate the potential energy surfaces for reactions involving HCN. nasa.govrsc.org These calculations are crucial for obtaining reliable energy barriers and reaction rate constants. rsc.org Many-body theory calculations based on the Dyson equation, which incorporate strong electron-positron correlations, have also been used to study the binding of positrons to HCN. qub.ac.uk

These computational approaches have been applied to a variety of phenomena, including the study of HCN-BF₃ addition compounds, the binding of positrons to HCN, and the exploration of potential energy surfaces for isomerization and other reactions. nih.govnih.gov

Table 2: Calculated Properties of HCN using various Quantum Chemical Methods

| Property | Method | Basis Set | Calculated Value | Reference |

|---|---|---|---|---|

| C-H Bond Length | CCSD(T) | Not Specified | 1.0692(7) Å | tandfonline.com |

| C≡N Bond Length | CCSD(T) | Not Specified | 1.157 Å | aps.org |

| Positron Affinity | Quantum Monte Carlo | Not Specified | 0.0378(48) eV | nih.gov |

| HCN → HNC Isomerization Energy | jun-ChS | Not Specified | 61.6 kJ/mol | nih.gov |

The vibrational spectrum of HCN is characterized by three fundamental modes: the C-H stretch (ν₁), the doubly degenerate bending mode (ν₂), and the C≡N stretch (ν₃). nist.govresearchgate.net These modes are both infrared and Raman active. researchgate.net High-resolution spectroscopic techniques, such as stimulated-emission pumping (SEP), have enabled the observation and analysis of highly excited vibrational states up to energies of 18,900 cm⁻¹. optica.org

Normal coordinate analysis involves defining a set of coordinates that describe the collective motion of atoms during a vibration. libretexts.org For HCN, these normal modes are well-defined. purdue.edu Theoretical calculations are essential for assigning the observed vibrational bands, especially for overtones and combination bands. optica.orgscitation.org Quantum analysis using optimized linear combinations of bond modes has been shown to provide a more accurate description of the molecular vibrations at higher energies compared to traditional normal modes. scitation.org

The vibrational frequencies of HCN are sensitive to its environment. Studies of HCN in cryogenic matrices like argon (Ar) and nitrogen (N₂) show shifts in the vibrational frequencies compared to the gas phase. acs.org Computational studies using methods like CCSD have been performed on HCN addition compounds, such as HCN-BF₃, to analyze how complexation affects the vibrational modes and force constants. nih.gov

Table 3: Fundamental Vibrational Frequencies of Gas-Phase HCN

| Symmetry Number | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | IR Intensity |

|---|---|---|---|

| ν₁ | C-H Stretch | 3311 | Strong |

| ν₂ | Bending | 712 | Very Strong |

| ν₃ | C≡N Stretch | 2097 | Weak |

Source: NIST Chemistry WebBook nist.gov

This compound molecules readily form hydrogen-bonded clusters, (HCN)n, which have been the subject of extensive theoretical investigation. These clusters can exist in both linear and cyclic topologies, with the trimer being the smallest that can adopt both forms. researchgate.net

Theoretical studies using DFT and MP2 methods have explored the structures, stability, and properties of (HCN)n clusters up to n=10. researchgate.netnih.govresearchgate.net These calculations show that cooperative effects play a significant role in the hydrogen bonding. As the cluster size increases, the hydrogen bonds become stronger and shorter, a phenomenon attributed to non-pairwise-additive effects. aip.org This cooperativity leads to significant changes in spectroscopic properties, such as a large red-shift in the C-H stretching frequency and a dramatic increase in its infrared intensity per monomer. acs.orgaip.org Natural Bond Orbital (NBO) analysis reveals that these effects arise from enhanced nN → σ*CH charge transfer interactions within the cluster. aip.org

The stability of these clusters has also been investigated. For neutral clusters, cyclic forms are generally more stable than their linear counterparts. researchgate.net However, studies on charged clusters indicate that for larger clusters (n > 6), the protonated or deprotonated linear forms can become thermodynamically more stable than the neutral species. nih.gov The ionization of van der Waals clusters containing HCN can lead to the formation of new covalent bonds, a pathway considered relevant for the formation of prebiotic molecules. chemrxiv.org

Computational chemistry is a powerful tool for modeling the mechanisms of reactions involving this compound and for calculating the associated energy barriers.

A key reaction that has been extensively modeled is the isomerization of HCN to its higher-energy tautomer, hydrogen isocyanide (HNC). acs.orgresearchgate.net Quantum chemical calculations have been used to locate the transition state for this reaction and to determine the activation energy. pku.edu.cn The energy barrier for the unimolecular isomerization is quite high, but it can be significantly lowered in the presence of catalysts, such as water molecules. nih.gov

The reaction mechanisms of HCN with other species have also been modeled. For example, the kinetics of the reaction between HCN and the methyl radical (CH₃), important in combustion and the atmosphere of Titan, have been investigated using CCSD(T) and variational transition state theory (VTST). rsc.org These studies construct a detailed potential energy surface, identifying different reaction channels (such as C-addition and H-abstraction) and revealing their dependence on temperature and pressure. rsc.org

Furthermore, the oxidation of HCN has been modeled to understand the formation of pollutants like NO and N₂O in combustion processes. osti.gov These models incorporate a detailed reaction mechanism, including key intermediates like NCO and HNCO, and have been refined using updated thermodynamic and kinetic data to improve predictions of species like N₂O. osti.gov The reaction between HCN and ozone has also been investigated computationally, proposing several possible pathways on the singlet potential energy surface. worldscientific.com These modeling studies are critical for understanding the chemical transformations of this compound in various environments, from interstellar clouds to industrial reactors.

Role of Hydrogen Cyanide in Prebiotic Chemistry and Astrobiology

Extraterrestrial Occurrence and Formation

Hydrogen cyanide is not a molecule confined to Earth; it is ubiquitous throughout the cosmos. Its detection in a wide array of extraterrestrial environments provides compelling evidence for its role as a universal precursor for organic chemistry.

Detection in Interstellar Medium and Cometary Environments

This compound is one of the most commonly detected molecules in the interstellar medium (ISM), the vast, diffuse matter that exists between stars. astrochymist.org It has been observed in various astrophysical environments, including dense molecular clouds where stars and planets form, protoplanetary disks, and even in external galaxies. astrochymist.orgnih.govnih.gov The initial discovery of HCN in the ISM was made in the early days of radio astronomy, with detections in sources like the Orion Nebula and the Sagittarius A complex. astrochymist.org

Comets, often described as "dirty snowballs," are remnants from the formation of the solar system and are rich in volatile ices, including water, methane (B114726), ammonia (B1221849), and this compound. nih.gov HCN has been detected in numerous comets, with the first identification in Comet Kohoutek in 1973. astrochymist.org Subsequent observations have confirmed its presence in comets such as Halley, Hayakutake, and the interstellar comet 2I/Borisov. astrochymist.orgsci.news In comets, HCN is thought to be a parent molecule, which, when exposed to sunlight, can break down to produce the cyano radical (CN), another commonly observed cometary species. sci.news The presence of HCN polymers on comets has also been proposed, suggesting that these bodies could be sites for the formation of more complex organic materials. nih.govrsc.org

Table 1: Detection of this compound in Extraterrestrial Environments

| Environment | Specific Location/Object | Method/Instrument of Detection | Significance |

|---|---|---|---|

| Interstellar Medium | Orion A, Sgr A, W49, W51, DR 21(OH) | Radio telescopes | Demonstrates the widespread presence of HCN in star-forming regions. astrochymist.org |

| Comets | Comet Kohoutek (1973), Comet Halley, Comet Hayakutake, 2I/Borisov | Spectroscopy | Identifies comets as carriers of prebiotic molecules. astrochymist.orgsci.news |

| Planetary Atmospheres | Titan (Saturn's moon), Saturn, Jupiter, Neptune | Cassini (CIRS), ALMA, Voyager | Highlights the role of HCN in the atmospheric chemistry of giant planets and their moons. astrochymist.orgspace.comarxiv.org |

| Dwarf Planets | Pluto | New Horizons | Suggests HCN chemistry is active even in the frigid outer solar system. nih.gov |

Formation Mechanisms in Astrochemical Environments

The formation of this compound in astrochemical environments can occur through various pathways, both in the gas phase and on the surfaces of icy dust grains. In the dense interstellar medium, the reaction between the cyano radical (CN) and molecular hydrogen (H₂) is a key formation route, which can be facilitated by quantum tunneling at low temperatures. nih.govacs.org The reaction of atomic hydrogen with the CN radical on the surface of water or carbon monoxide ices also provides a barrierless or low-barrier pathway to HCN formation. nih.govacs.org

Another significant formation mechanism involves the interaction of high-energy radiation, such as ultraviolet light or cosmic rays, with nitrogen- and methane-containing ices. acs.org This process is particularly relevant in protoplanetary disks and the upper atmospheres of planets. Furthermore, high-energy events like shockwaves from stellar winds or supernovae can drive the synthesis of HCN. nih.gov In environments rich in carbon and nitrogen, such as the atmospheres of some planets or the material surrounding evolved stars, the reaction of nitrogen atoms with methyl radicals (CH₃) is also a viable pathway. acs.org

Table 2: Key Formation Mechanisms of this compound in Astrochemical Environments

| Reaction | Environment | Conditions | Significance |

|---|---|---|---|

| H + CN → HCN | Dense interstellar medium (on ice grains) | Low temperature, presence of water or CO ice | A barrierless or low-barrier surface reaction. nih.govacs.org |

| H₂ + CN → HCN + H | Dense interstellar medium | Low temperature, quantum tunneling | A gas-phase reaction that can proceed at cold temperatures. nih.govacs.org |

| Photolysis of CH₄ and N₂ | Planetary atmospheres (e.g., Titan, early Earth) | UV radiation, electrical discharges (lightning) | A primary source of HCN in atmospheric environments. nih.govacs.org |

| ⁴N + CH₃ → H₂CN + H → HCN + H₂ | Upper atmospheres | Cold plasma discharges (simulating UV radiation) | A significant pathway for HCN production in hydrogen-rich atmospheres. acs.org |

Role in Planetary Atmospheres (e.g., Early Earth, Saturn, Titan)

This compound plays a significant role in the chemistry of various planetary atmospheres within our solar system and likely beyond.

Early Earth: It is hypothesized that the early Earth's atmosphere, likely rich in methane and nitrogen, was a site for HCN production through photochemical reactions driven by ultraviolet radiation from the young Sun and electrical discharges from lightning. nih.gov This atmospheric HCN could have then rained down into oceans and ponds, providing a crucial feedstock for prebiotic synthesis. space.com

Saturn: The Atacama Large Millimeter/submillimeter Array (ALMA) has successfully detected this compound in the atmosphere of Saturn. arxiv.orgarxiv.org Its presence is attributed to the photolysis of methane and ammonia. arxiv.orgarxiv.org The detected abundances were found to be in the parts-per-billion range, with variations observed between the eastern and western limbs of the planet. arxiv.orgarxiv.org

Titan: Saturn's largest moon, Titan, possesses a dense, nitrogen- and methane-rich atmosphere where this compound is a key chemical species. space.comfuturism.com Data from the Cassini spacecraft revealed the presence of vast clouds of frozen this compound in Titan's stratosphere, particularly over the poles. space.comastrobiology.comsciencealert.com The formation of these clouds indicates extremely cold temperatures, much colder than previously anticipated. space.comsciencealert.com Cassini also detected a hybrid ice cloud composed of both this compound and benzene (B151609), demonstrating the complex chemical interactions occurring in Titan's atmosphere. astrobiology.comspace.comyahoo.com The presence of HCN on Titan makes it a valuable natural laboratory for studying prebiotic chemistry. futurism.com More recently, this compound was also detected in the plumes erupting from Saturn's moon Enceladus, suggesting it could be available in the subsurface ocean. sci.newslabroots.com

Table 3: this compound in Planetary Atmospheres

| Planetary Body | Altitude/Location of Detection | Observed Concentration/Form | Formation/Significance |

|---|---|---|---|

| Early Earth (Hypothesized) | Upper atmosphere | Gaseous, rained out into water bodies | Formed from CH₄ and N₂ via UV radiation and lightning; key prebiotic ingredient. nih.govspace.com |

| Saturn | Stratosphere (eastern and western limbs) | Gaseous (2.90 - 6.19 ppb) | Formed from photolysis of methane and ammonia. arxiv.orgarxiv.org |

| Titan (Saturn's Moon) | Stratosphere (polar regions, ~160-210 km) | Ice clouds, co-condensed with benzene | Condensation in a very cold polar vortex; complex atmospheric chemistry. space.comastrobiology.comsciencealert.comspace.comyahoo.com |

| Enceladus (Saturn's Moon) | Plumes from subsurface ocean | Gaseous | Potential for prebiotic chemistry in the subsurface ocean. sci.newslabroots.com |

This compound in Early Earth Environments

The presence of this compound on the early Earth is considered a critical factor in the origin of life. Its delivery to and synthesis on the primordial planet set the stage for the abiotic formation of the essential molecules of biology.

Delivery Mechanisms to Early Earth (e.g., Cometary Impacts)

One of the primary proposed mechanisms for the delivery of this compound to the early Earth is through the impacts of comets and asteroids. nih.govnasa.gov During the Late Heavy Bombardment period, approximately 4.1 to 3.8 billion years ago, the Earth was subjected to an intense flux of impactors. These bodies, rich in HCN and other organic molecules, could have seeded the early Earth with the necessary chemical ingredients for life. nih.gov

The survival of HCN during an impact event is a critical factor. nih.govarxiv.org Studies have shown that HCN survival is highly dependent on the impact parameters, such as the impact velocity and angle. nih.govarxiv.org Low-velocity and oblique impacts are more likely to result in the intact delivery of HCN, as they generate less heat, which can decompose the molecule. nih.govarxiv.org Successful cometary impacts could have created localized environments with high concentrations of HCN, potentially for thousands to millions of years, providing a stable environment for prebiotic chemistry to occur. nih.gov Some scenarios even propose that a secondary impactor could have provided the necessary energy to transform HCN that had been concentrated in ferrocyanide salts from a primary impact. cam.ac.uk

Table 4: Cometary Delivery of this compound to Early Earth

| Impactor Property | Favorable Condition for HCN Survival | Outcome |

|---|---|---|

| Impact Velocity | Low | Reduces thermal decomposition of HCN. nih.govarxiv.org |

| Impact Angle | Oblique (low angle) | Minimizes peak temperatures and pressures upon impact. nih.govarxiv.org |

| Impactor Size | Small | Less energy released, favoring survival of organic molecules. nih.gov |

| Impact Frequency | High (during Late Heavy Bombardment) | Significant cumulative delivery of HCN to the early Earth. nih.gov |

Role in Abiotic Synthesis of Organic Molecules

This compound is a remarkably versatile precursor for the abiotic synthesis of a wide range of organic molecules that are fundamental to life. Its reactivity allows it to form the building blocks of both proteins and nucleic acids.

The famous Miller-Urey experiment, which simulated the conditions of the early Earth's atmosphere, demonstrated that this compound is an important intermediate in the formation of amino acids, the monomers of proteins. nasa.gov Subsequent research has shown that the polymerization of HCN, often in the presence of a base like ammonia, can lead to the formation of a complex mixture of products, including numerous amino acids. nih.govmdpi.comnih.gov

Furthermore, HCN is a key starting material for the synthesis of nucleobases, the informational components of RNA and DNA. The oligomerization of HCN can lead to the formation of diaminomaleonitrile (B72808), a key intermediate that can be converted into purine (B94841) nucleobases such as adenine (B156593). nih.govresearchgate.netrsc.org In fact, it has been shown that all four canonical RNA nucleobases can be synthesized in a one-pot reaction initiated by a simulated high-velocity impact in a reducing atmosphere, with HCN being a primary intermediate. nih.gov this compound's ability to react with itself and other simple molecules like formaldehyde (B43269) and water makes it a central hub in the network of prebiotic chemical reactions that could have led to the emergence of the first self-replicating systems. space.comacs.org

Table 5: Abiotic Synthesis of Organic Molecules from this compound

| Synthesized Molecule(s) | Precursors | Conditions/Catalysts | Significance |

|---|---|---|---|

| Amino acids (e.g., glycine (B1666218), alanine) | This compound, ammonia, water | Electrical discharge (simulated lightning), hydrolysis of HCN polymers | Formation of the building blocks of proteins. nih.govnasa.govnih.gov |

| Adenine (a purine nucleobase) | This compound (oligomerization) | Ammonia, freezing conditions | Formation of a key component of RNA and DNA. mdpi.comresearchgate.net |

| Canonical RNA nucleobases (Adenine, Guanine (B1146940), Cytosine, Uracil) | This compound, cyanoacetylene (B89716), urea (B33335) | Simulated high-velocity impact, montmorillonite (B579905) clay | One-pot synthesis of all RNA bases from impact-generated HCN. nih.gov |

| Diaminomaleonitrile | This compound (tetramerization) | Base-catalyzed | A key intermediate in the synthesis of purines. nih.govrsc.org |

Geochemical Interactions (e.g., Ferrocyanide Formation, Hydrothermal Systems)

The interaction of this compound with the geochemical environment of the early Earth is crucial for understanding its role in chemical evolution. Hydrothermal systems, both submarine and subaerial, have been proposed as ideal environments for prebiotic synthesis due to their unique chemical and physical conditions. cambridge.orgnih.gov Experiments simulating these environments show that HCN can undergo thermolysis and polymerization, forming a variety of organic molecules. mdpi.comcambridge.orgresearchgate.net The presence of mineral surfaces, such as those found in serpentinite-hosted hydrothermal systems, can mediate the polymerization of HCN, although some studies suggest certain minerals might inhibit the formation of specific bioorganic molecules compared to reactions in their absence. nih.gov

A significant geochemical interaction is the formation of ferrocyanide. In a prebiotic ocean containing dissolved iron (II), HCN could be captured to form stable ferrocyanide complexes, such as Prussian Blue. nih.gov While this process might initially inhibit the direct participation of HCN in reactions like the Strecker synthesis, these ferrocyanide complexes could have served as a crucial reservoir for cyanide. nih.govyoutube.com Subsequent exposure to UV radiation could release the captured HCN, allowing for a sustained and localized production of amino acids and other important prebiotic molecules. nih.gov This suggests that ferrocyanides may have played a significant role as intermediate products in the prebiotic formation of both amino acids and iron oxyhydroxides. nih.gov

Polymerization and Chemical Evolution

This compound spontaneously polymerizes under a wide range of conditions, particularly in aqueous solutions at alkaline pH (8-10) and concentrations above 0.01 M. mdpi.comyoutube.com This process leads to the formation of a complex and heterogeneous group of substances known as HCN-derived polymers. mdpi.comencyclopedia.pub These polymers are not merely byproducts but are considered key players in the first stages of chemical evolution, potentially acting as precursors to the first protometabolic and informational systems. mdpi.comencyclopedia.pub

Characterization of HCN-Derived Polymers

HCN-derived polymers are typically insoluble, heterogeneous solids with colors ranging from yellow and orange to brown and black, depending on the degree of polymerization and cross-linking. mdpi.comencyclopedia.pubnih.gov Their exact structure has been notoriously difficult to elucidate and depends heavily on the synthetic conditions. mdpi.comnasa.gov

Modern analytical techniques have provided significant insights into their composition. Studies have synthesized and characterized HCN polymers formed under simulated alkaline hydrothermal conditions (100°C). mdpi.comresearchgate.net Analysis suggests a complex macrostructure formed by amide and hydroxyl groups joined to a main reticular chain with conjugated bonds. mdpi.comresearchgate.net Thermal analysis indicates these polymers are often more stable than other HCN-derived polymers and release various volatile compounds upon heating. mdpi.com Other research using methods like TMAH (Tetramethylammonium hydroxide) thermochemolysis/GC-MS has revealed that these polymers contain substructures, such as glycyl-glycyl units, which release dimethyldiketopiperazine upon analysis. nasa.gov The identification of oligomers, including a water-soluble hexamer (2-cyano-3,4,5,6-tetraaminopyridine), has also been reported from extracts of HCN polymer. nasa.gov The polymer's character is also influenced by its formation environment; for instance, polymers formed on pyrite (B73398) surfaces under anoxic conditions have been studied for their potential as protective coatings. nih.gov

Catalysis of Prebiotic Reactions by HCN Polymers

Beyond being a source of monomers upon hydrolysis, HCN-derived polymers have been proposed to have catalytic functions that could have been crucial for chemical evolution. nih.govencyclopedia.pub The polymerization process itself can be autocatalytic; solid HCN polymer particles can catalyze the formation of new polymer on their surface. nasa.gov

The complex, functionalized surfaces of these polymers make them candidates for acting as primitive catalysts. nih.govencyclopedia.pub They have been proposed as models for multifunctional materials with emergent properties, including photocatalysis. mdpi.comencyclopedia.pubnih.gov The photochemical properties of some proposed polymer structures, such as polyimine, combined with their ability to form strong hydrogen bonds, are suggestive of catalytic potential. nih.gov This catalytic activity could have facilitated reactions in cold astrochemical environments or on the early Earth, helping to drive the formation of more complex structures and enriching the prebiotic chemical space. nih.govyoutube.com

Diversification of HCN Products in Chemical Evolution

This compound (HCN) is a pivotal molecule in prebiotic chemistry, recognized for its ability to form a wide array of organic compounds essential for the origin of life. chemrxiv.orgnih.gov Its reactivity, particularly through self-reactions and polymerization, provides a direct pathway from a simple one-carbon feedstock to complex biomolecular building blocks, including the precursors for proteins and nucleic acids. nih.govmdpi.com The diversification of products from HCN-based chemistry is highly dependent on environmental conditions, such as pH, temperature, concentration, and the presence of catalysts, leading to a variety of reaction pathways and end products. mdpi.comacs.orgpsecommunity.org

Key Intermediates in HCN Chemistry

The polymerization of HCN is not a direct leap to complex biomolecules but proceeds through several key intermediates. The initial step is often the dimerization of HCN to form iminoacetonitrile (B14750961), a process considered to be potentially rate-limiting for subsequent reactions and polymerization. acs.org Further oligomerization leads to the formation of crucial precursors:

Aminomalononitrile (B1212270) (AMN): The trimer of HCN, which is noted to be highly reactive. nasa.govresearchgate.net

Diaminomaleonitrile (DAMN): The tetramer of HCN, which is a significant intermediate. researchgate.netrsc.org Ab initio molecular dynamics simulations have elucidated base-catalyzed mechanisms for the formation of DAMN in liquid HCN. nih.govnih.govacs.org

4-aminoimidazole-5-carbonitrile (AICN): An isomer of DAMN, AICN is a well-established precursor for the synthesis of purines, such as adenine. rsc.orgnih.gov Theoretical studies show it is energetically more favorable and structurally more similar to adenine than DAMN is. nih.gov

Research using techniques like Laser Desorption-Ionization Mass Spectrometry (LDI-MS) on HCN polymers reveals oligomers with varying chain lengths, suggesting a complex process of monomer breakdown and repolymerization. nasa.gov For instance, polymers formed from DAMN did not show enhancements at multiples of four HCN units, implying that the tetramer breaks down to monomers which then repolymerize. nasa.gov

Formation of Major Biomolecule Classes

The reaction pathways originating from HCN and its oligomers lead to the abiotic synthesis of the primary families of biomolecules. The process is a cornerstone of the "RNA World" hypothesis, showing how aqueous HCN could be the starting point for the precursors of both RNA and proteins. researchgate.net

Amino Acids: HCN is a direct precursor in the Strecker synthesis of amino acids. nih.gov Experiments have demonstrated the formation of several amino acids, including glycine, alanine, aspartic acid, and glutamic acid, from HCN under conditions simulating those of early Earth or lunar samples. nih.gov Recent research has also shown the abiotic conversion of amino acids like glycine back into HCN with high selectivity (up to 57%) in the presence of manganese dioxide, suggesting a potential cycle and a sustained source of HCN in aqueous environments. chemrxiv.orgresearchgate.net

Nucleobases: The synthesis of nucleobases from HCN is one of the most studied aspects of prebiotic chemistry. rsc.orgwikipedia.org

Purines: The synthesis of adenine, a pentamer of HCN, was famously demonstrated by Joan Oró by heating concentrated solutions of ammonium (B1175870) cyanide. nih.govkit.edu Yields as high as 20% have been achieved by reacting HCN with liquid ammonia in a sealed tube. nih.govkit.edu Freezing conditions can also promote purine synthesis by concentrating HCN and its precursors in eutectic phases. nih.govwikipedia.org Theoretical studies propose a detailed, thermochemically favorable mechanism for the final, rate-limiting step: the reaction of the HCN tetramer, AICN, with a fifth HCN molecule to form adenine. nih.gov

Pyrimidines: Precursors derived from HCN chemistry, such as cyanoacetylene and formamide (B127407) (a hydrolysis product of HCN), are implicated in the formation of pyrimidines like cytosine and uracil. wikipedia.orgkit.edu For example, cyanoacetylene can react with urea to produce cytosine in yields up to 50%. kit.edu Formamide, when warmed with terrestrial minerals, has been shown to produce all four ribonucleotides. wikipedia.org

Sugars: While the formose reaction is the classic model for prebiotic sugar formation, HCN chemistry offers an alternative route. Simple sugars like glycolaldehyde (B1209225) and glyceraldehyde, which are precursors for ribose, can be synthesized from this compound. nih.gov This process can occur through ultraviolet irradiation in the presence of cyanometallates, which catalytically disproportionate HCN to generate the sugars. nih.gov

Research Findings on Reaction Pathways and Diversification

Modern computational chemistry has provided significant insights into how HCN's self-reactions can rapidly diversify. Ab initio molecular dynamics simulations suggest that under kinetic control, pathways leading to different key intermediates, such as diaminomaleonitrile and polyimine, can proceed at similar rates. nih.govnih.govacs.org This rapid branching at the outset of HCN chemistry offers a powerful explanation for the generation of a diverse suite of molecular building blocks from a single, simple precursor. nih.govnih.gov

The table below summarizes the diversification of products from this compound, highlighting the key intermediates and the resulting biomolecules.

| Precursor/Intermediate | Reaction Pathway/Conditions | Resulting Products |

| This compound (HCN) | Dimerization | Iminoacetonitrile acs.org |

| Iminoacetonitrile | Further oligomerization | Aminomalononitrile (Trimer), Diaminomaleonitrile (Tetramer) nasa.govresearchgate.net |

| This compound (HCN) | Polymerization in aqueous solution (pH 8-10) mdpi.compsecommunity.org | HCN Polymers, Amino Acid Precursors (after hydrolysis) psecommunity.org |

| This compound (HCN) | Reaction with ammonia (e.g., heating concentrated ammonium cyanide) nih.govkit.edu | Adenine nih.gov |

| Diaminomaleonitrile (DAMN) | Isomerization | 4-aminoimidazole-5-carbonitrile (AICN) rsc.org |

| 4-aminoimidazole-5-carbonitrile (AICN) | Reaction with HCN or formamide rsc.orgnih.gov | Adenine, other Purines rsc.orgnih.gov |

| This compound (HCN) | Strecker Synthesis (with aldehydes/ketones and ammonia) nih.gov | Glycine, Alanine, Aspartic Acid nih.gov |

| Cyanoacetylene | Reaction with Urea kit.edu | Cytosine kit.edu |

| Formamide | Heating with minerals wikipedia.org | All four ribonucleotides (Adenine, Guanine, Cytosine, Uracil) wikipedia.org |

| This compound (HCN) | UV irradiation with cyanometallates nih.gov | Glycolaldehyde, Glyceraldehyde (Sugar precursors) nih.gov |

This diversification is crucial for astrobiology, as the reaction routes provide a basis for understanding chemical reactivity and evolution in diverse environments, from the early Earth to the subsurface of comets and the atmospheres of exoplanets. nih.govnih.gov

Biological and Ecological Research on Hydrogen Cyanide Non Human Systems

Biosynthesis and Metabolism in Organisms

Hydrogen cyanide (HCN), a molecule often associated with toxicity, is also a naturally occurring compound synthesized and metabolized by a wide array of organisms, from plants to microbes. In these biological systems, its production and breakdown are tightly regulated processes, playing significant roles in defense, nutrient acquisition, and signaling.

The ability to produce this compound, known as cyanogenesis, is a well-documented trait in over 3,000 plant species, serving primarily as a chemical defense mechanism. nih.gov This process relies on the storage of HCN in a stable, inactive form, most commonly as cyanogenic glycosides (CNglcs). nih.govannualreviews.org These specialized secondary metabolites consist of an α-hydroxynitrile (a cyanohydrin) stabilized by a glucose molecule. nih.gov

The biosynthesis of CNglcs originates from amino acids. annualreviews.orgresearchgate.net The pathway involves a series of reactions catalyzed by two key multifunctional, membrane-bound cytochrome P450 enzymes and a soluble UDP-glucosyltransferase. annualreviews.org The precursor amino acid is converted first to an oxime and then to a cyanohydrin, which is a labile intermediate. annualreviews.org The final step is the glucosylation of the cyanohydrin, which forms the stable cyanogenic glycoside. annualreviews.org The specific amino acid precursor determines the structure of the resulting CNglc. For instance, L-tyrosine is the precursor for dhurrin, commonly found in sorghum, while L-valine and L-isoleucine lead to linamarin (B1675462) and lotaustralin, respectively, found in cassava and white clover. researchgate.net

The release of toxic HCN occurs when plant tissues are disrupted, for example, by an herbivore chewing on a leaf. nih.govplantsrule.com This damage brings the cyanogenic glycosides, typically stored in the vacuole, into contact with specific β-glucosidases, which are stored in separate compartments like the cell wall or cytoplasm. plantsrule.com The β-glucosidase cleaves the sugar moiety from the CNglc, releasing the unstable cyanohydrin. annualreviews.orgresearchgate.net The cyanohydrin then spontaneously or enzymatically, with the help of an α-hydroxynitrilase, decomposes into a ketone or an aldehyde and free this compound. annualreviews.orgresearchgate.net

Higher plants possess enzymes to metabolize HCN. The primary detoxification pathway involves the enzyme β-cyanoalanine synthase, which is present in all higher plants tested, both cyanogenic and non-cyanogenic. nih.govnih.gov This enzyme converts cyanide into β-cyanoalanine. nih.gov Another enzyme, rhodanese, which is less common in plants, also contributes to cyanide metabolism. nih.govnih.govcapes.gov.br

Table 1: Examples of Cyanogenic Glycosides in Plants

| Cyanogenic Glycoside | Precursor Amino Acid | Example Plant Species |

|---|---|---|

| Dhurrin | L-Tyrosine | Sorghum (Sorghum bicolor) researchgate.net |

| Amygdalin | L-Phenylalanine | Almond (Prunus dulcis) researchgate.net |

| Linamarin | L-Valine | Cassava (Manihot esculenta), Lima bean (Phaseolus lunatus) researchgate.net |

| Lotaustralin | L-Isoleucine | Cassava (Manihot esculenta), White Clover (Trifolium repens) nih.gov |

This compound is not exclusively produced by plants; it is also a secondary metabolite synthesized by various microorganisms, including bacteria, fungi, and algae. researchgate.net In soil ecosystems, a significant source of HCN is plant-associated microbes, particularly plant growth-promoting rhizobacteria (PGPR) and certain fungal species. researchgate.netmdpi.com

Many rhizobacteria, especially species within the genus Pseudomonas (P. fluorescens, P. aeruginosa, P. chlororaphis), are known for their ability to produce HCN. researchgate.netijcmas.com The biosynthesis in these bacteria typically involves the oxidative reaction of the amino acid glycine (B1666218), catalyzed by the enzyme HCN synthase, which is encoded by the hcnABC gene cluster. researchgate.netmdpi.com This production is often linked to the bacterium's stationary growth phase.

The production of HCN by these soil microbes is considered a key mechanism in the biological control of plant pathogens. ijcmas.comscispace.com By releasing volatile HCN into the rhizosphere, these beneficial bacteria can inhibit the growth of pathogenic fungi and other competing microorganisms. researchgate.netscispace.com Beyond its role in pathogen suppression, microbial HCN production has been suggested to influence nutrient availability. Research indicates that HCN can act as a chelating agent for metals in the soil, potentially increasing the bioavailability of essential nutrients like phosphate (B84403) for the plant. nih.govbohrium.com

HCN as a Signaling Molecule

Beyond its well-established role as a potent toxin and defense compound, a growing body of research has redefined this compound as a signaling molecule in plants. nih.govmdpi.com In a manner analogous to other gasotransmitters like nitric oxide, endogenous or exogenous HCN at sub-lethal concentrations can trigger specific physiological responses and modulate developmental processes, independent of its toxic effects. nih.govresearchgate.net

The primary defensive role of HCN is its direct toxicity to a wide range of organisms. When a plant is attacked by an herbivore, the rapid release of HCN from cyanogenic glycosides acts as a powerful deterrent and poison, inhibiting cellular respiration in the attacker. nih.govplantsrule.com This constitutes an effective chemical defense barrier against generalist herbivores. nih.gov

In addition to this direct toxic effect, HCN functions as a signal that activates broader plant defense responses. nih.gov Both endogenously produced HCN (from cyanogenic glycosides or as a byproduct of ethylene (B1197577) biosynthesis) and exogenously supplied HCN (such as that produced by rhizobacteria) can induce a state of heightened defense against pathogens. nih.govresearchgate.net Studies have shown that HCN can trigger the expression of defense-related genes, including those regulated by salicylic (B10762653) acid, a key hormone in plant immunity. nih.gov This suggests that HCN acts as a signal that prepares the plant to fend off attacks from biotrophic pathogens, fungi, and viruses. nih.govresearchgate.net

The signaling function of HCN is mediated through specific molecular interactions that differ from its inhibitory binding to metalloenzymes like cytochrome c oxidase. nih.gov A key mechanism that has emerged is the post-translational modification of proteins through S-cyanylation. nih.govresearchgate.net

S-cyanylation is the covalent attachment of a cyanide group to the sulfur atom of a cysteine residue within a protein. nih.govresearchgate.net This modification can alter the protein's structure, activity, or interaction with other molecules, thereby transducing the HCN signal into a cellular response. researchgate.netnih.gov Research using Arabidopsis mutants with impaired cyanide detoxification capabilities revealed significant changes in the proteome, identifying hundreds of proteins whose abundance was altered, pointing to a broad regulatory role for HCN. nih.govplantae.org Proteomic analyses have successfully identified numerous proteins that are targets of S-cyanylation, involved in crucial cellular processes. nih.gov

Table 2: Selected Protein Functions Regulated by HCN-mediated S-cyanylation

| Cellular Process | General Function | Significance of Regulation |

|---|---|---|

| Primary Metabolism | Regulation of key pathways such as glycolysis and the Calvin cycle. plantae.org | Modulates energy production and carbon fixation in response to stress or developmental cues. |

| Immune Response | Alters the activity of proteins involved in pathogen recognition and defense signaling. nih.gov | Fine-tunes the plant's immune system for an appropriate response to threats. nih.gov |

| Root Development | Affects proteins that control root hair morphogenesis. researchgate.netplantae.org | Regulates nutrient and water uptake machinery from the soil. |

| Hormone Signaling | Modulates components of pathways like the S-adenosyl-methionine (SAM) cycle, linked to ethylene biosynthesis. plantae.org | Integrates HCN signaling with other hormonal regulatory networks. |

This modification represents a previously unexplored layer of regulation, establishing HCN as a bona fide signaling molecule capable of directly influencing protein function throughout the plant. nih.gov

HCN plays a significant regulatory role in several fundamental plant physiological processes, most notably in seed germination. mdpi.com For many species, especially those in fire-prone ecosystems, cyanide acts as a potent signal to break seed dormancy. researchgate.net Smoke from wildfires contains cyanohydrins, which, upon contact with water in the soil, release HCN that stimulates a burst of germination. oup.com

The effect of cyanide in releasing seed dormancy has been demonstrated in a variety of plant families. nih.gov The mechanism appears to be linked to oxidative signaling. HCN application to dormant embryos has been shown to increase the production of reactive oxygen species (ROS), such as hydrogen peroxide and superoxide (B77818) anions. nih.gov These ROS, in turn, act as second messengers that trigger the downstream signaling cascades necessary to overcome dormancy and initiate germination. nih.gov This process often involves crosstalk with other signaling pathways, including those of the plant hormones ethylene and abscisic acid. nih.govmdpi.com The interaction between HCN, ROS, and plant hormones forms a complex network that precisely controls the transition from a dormant seed to an active seedling. mdpi.com

Ecological Interactions

This compound (HCN), a volatile secondary metabolite, plays a significant and multifaceted role in the ecological interactions of various non-human biological systems. researchgate.netissas.ac.cnbiorxiv.org Its influence extends from mediating communication and competition within microbial communities to altering nutrient cycling in the soil and shaping the composition and function of the plant microbiome. researchgate.netnih.govresearchgate.net While historically recognized primarily as a toxin, recent research has unveiled its more complex functions as a signaling molecule and a geochemical agent. researchgate.netbiorxiv.orgnih.gov

Impact on Microbial Communities and Inter-Bacterial Communication

This compound is a key volatile molecule that modulates interactions between bacteria. researchgate.netbiorxiv.org Traditionally, its primary ecological function was considered to be the inhibition of competing microorganisms through its potent action as a respiratory toxin, specifically by binding to the key respiratory enzyme cytochrome C oxidase. researchgate.netbiorxiv.orgasm.org However, emerging evidence indicates that HCN is much more than a simple defensive toxin; it is a significant regulator of bacterial behavior. researchgate.netbiorxiv.org

Research has demonstrated that HCN functions as both an intracellular and extracellular volatile signaling molecule. researchgate.netbiorxiv.org In studies involving cyanide-deficient mutants of Pseudomonas strains, it was shown that HCN triggers extensive transcriptome reprogramming, which in turn affects a wide range of cellular processes. researchgate.netbiorxiv.orgnih.gov Bacteria that produce HCN are not only capable of controlling their own cellular functions but can also remotely influence the behavior of other bacteria within the same environment. researchgate.netbiorxiv.org This signaling can lead to changes in growth, motility, and the formation of biofilms. researchgate.netbiorxiv.org

Furthermore, HCN production can be a crucial factor in inter-species competition. For example, in polymicrobial communities, airborne HCN produced by Pseudomonas aeruginosa has been shown to inhibit the growth of Staphylococcus aureus. asm.orgpasteur.fr This competitive advantage is particularly pronounced in low-oxygen environments, which enhance both HCN production by P. aeruginosa and the sensitivity of S. aureus to its effects. asm.org The regulation of HCN synthesis is often linked to cell density and growth phase. In many bacteria, the expression of the hcn genes, which encode for HCN synthase, is controlled by the GacS/GacA two-component system, a global regulatory system that is typically active during the transition from exponential to stationary growth phase. issas.ac.cnnih.gov Some bacteria also exhibit "eavesdropping" capabilities, using promiscuous quorum-sensing receptors to detect signaling molecules from other species, which can trigger competitive responses like the production of this compound. nih.gov

Table 1: Impact of this compound on Bacterial Traits

| Bacterial Trait | Effect of HCN | Affected Bacterial Genera (Example) | Reference |

|---|---|---|---|

| Growth of Competitors | Inhibition | Staphylococcus | asm.orgpasteur.fr |

| Motility | Inhibition | Pseudomonas | researchgate.netbiorxiv.orgnih.gov |

| Biofilm Formation | Promotion / Modulation | Pseudomonas | researchgate.netbiorxiv.orgnih.gov |

| Siderophore Production | Repression | Pseudomonas | researchgate.netbiorxiv.orgnih.gov |

| Phenazine Production | Repression | Pseudomonas | researchgate.netbiorxiv.orgnih.gov |

Influence on Nutrient Availability (e.g., Phosphate Mobilization)

A paradigm shift is occurring in the understanding of this compound's primary ecological role in soil environments. While its function as a biocontrol agent against pathogens is well-documented, a newer concept suggests that its influence on nutrient availability may be of greater significance, particularly in nutrient-poor ecosystems. nih.govnih.gov Several studies have found that the quantity of HCN produced by rhizobacteria does not consistently correlate with their effectiveness in inhibiting the growth of plant pathogens. nih.govnih.govfrontiersin.orgresearchgate.net

This has led to the development of an alternative hypothesis where HCN acts as a geochemical agent in the soil substrate. nih.govnih.gov Specifically, HCN is involved in the chelation of metals. nih.govnih.gov By forming stable complexes with transitional metals present in soil minerals, HCN can facilitate their mobilization. nih.govresearchgate.net This process of metal sequestration has a significant secondary effect: it indirectly increases the availability of essential nutrients like phosphate, which may be bound to these metals. nih.govnih.govresearchgate.net This increased phosphate availability benefits both the HCN-producing bacteria and their associated plant hosts. nih.gov

This mechanism is especially important for pioneer plants that colonize oligotrophic, or nutrient-limited, environments such as those found in alpine regions. nih.govnih.govfrontiersin.org Experimental evidence supports this concept. For instance, inoculating sterile, granite-based mineral sand with HCN-producing bacteria was shown to enhance the growth of the pioneer plant French sorrel. nih.govnih.gov Furthermore, laboratory experiments using potassium cyanide (KCN) have directly demonstrated that cyanide can induce the mobilization of minerals and the release of phosphate from a mineral substrate. nih.govnih.gov Therefore, in many soil environments, the primary contribution of bacterial HCN production may be the enhancement of nutrient cycling rather than direct antagonism of pathogens. researchgate.net

Table 2: Research Findings on HCN and Phosphate Mobilization

| Research Finding | Experimental Approach | Conclusion | Reference |

|---|---|---|---|

| Lack of correlation between HCN production and biocontrol activity. | In vitro testing of HCN-producing rhizobacteria against phytopathogens. | Disproves the hypothesis that HCN's primary role is as a biocontrol agent. | nih.govnih.gov |

| HCN acts as a metal-complexing agent. | Analysis of geochemical processes in mineral substrates. | HCN chelates metals, which can increase nutrient availability. | nih.govnih.gov |

| Cyanide causes mineral mobilization and phosphate release. | In vitro experiments using KCN and mineral sand. | Supports the concept of HCN's role in nutrient cycling. | nih.govnih.gov |

| HCN-producing bacteria promote plant growth in nutrient-poor soil. | Inoculation of French sorrel in sterile mineral sand with HCN-producing bacteria. | Increased plant growth is likely due to enhanced nutrient availability. | nih.govnih.gov |

Role in Plant-Associated Microbiome